REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8](F)[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:12][NH2:13]>C(O)C>[F:1][C:2]1[CH:9]=[C:8]([NH:13][CH3:12])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5]
|
Name
|
|
Quantity
|
0.575 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)F)F
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Type
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CUSTOM
|
Details
|
the mixture stirred for 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between diethyl ether (100 ml) and water (100 ml)
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Type
|
EXTRACTION
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Details
|
the aqueous layer re-extracted with diethyl ether (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined ether extract
|
Type
|
WASH
|
Details
|
was washed with brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)NC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.549 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |